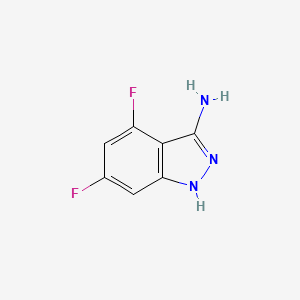

3-Amino-4,6-difluoro-1H-indazole

説明

3-Amino-4,6-difluoro-1H-indazole is a chemical compound with the molecular formula C7H5F2N3. It’s a type of indazole, which is a highly conjugated molecule. This expands its applications to dye-sensitized solar cells (DSSCs). Due to the pyrazole moiety, 4-fluoro-1H-indazole can coordinate to metal center to form either heteroleptic or homoleptic triplet photosensitizers that have an efficient ligand to metal energy transfer process .

Synthesis Analysis

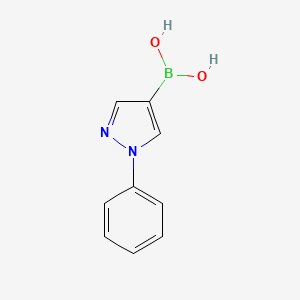

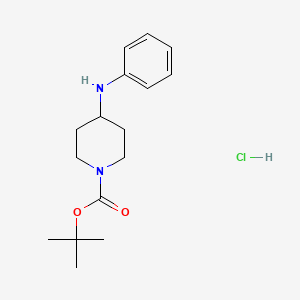

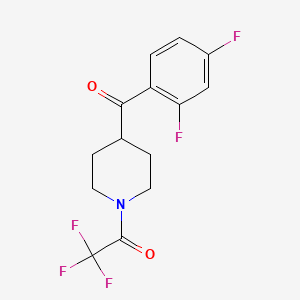

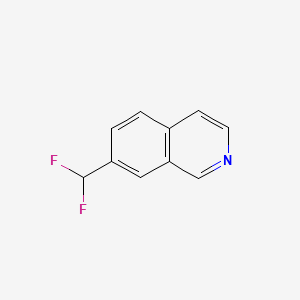

A series of indazole derivatives were designed and synthesized by molecular hybridization strategy . The synthesis of 1H-indazole-3-amine derivatives involves various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .Molecular Structure Analysis

The molecular weight of 3-Amino-4,6-difluoro-1H-indazole is 169.135 . The structure of indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole. Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .Chemical Reactions Analysis

The chemical reactions of 1H-indazole-3-amine derivatives are complex and involve various strategies including transition metal catalyzed reactions, reductive cyclization reactions .科学的研究の応用

Antitumor Activity

3-Amino-4,6-difluoro-1H-indazole: derivatives have been extensively studied for their potential in cancer treatment. These compounds can inhibit the growth of various human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells . For instance, certain derivatives have shown promising inhibitory effects on the K562 cell line, affecting apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway .

Antiviral Applications

Indazole derivatives, including those with the 3-Amino-4,6-difluoro-1H-indazole scaffold, have been reported to possess antiviral activities. They have been synthesized and tested against various viruses, including influenza A and Coxsackie B4 virus, showing significant inhibitory activity . This suggests their potential use in developing new antiviral drugs.

Antifungal Activity

Indazole compounds have also been evaluated for their antifungal activities. The presence of certain functional groups, such as the amino group in 3-Amino-4,6-difluoro-1H-indazole , can influence their interaction with fungal species, potentially leading to new treatments for fungal infections .

作用機序

Target of Action

3-Amino-4,6-difluoro-1H-indazole is a derivative of indazole, a heterocyclic compound that has been found in many important synthetic drug molecules . Indazole derivatives have been shown to bind with high affinity to multiple receptors , making them useful in developing new therapeutic derivatives.

Mode of Action

Indazole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These activities suggest that 3-Amino-4,6-difluoro-1H-indazole may interact with its targets to modulate these biological processes.

Biochemical Pathways

Indazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

For example, some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM , suggesting that 3-Amino-4,6-difluoro-1H-indazole may have similar effects.

Action Environment

The biological activity of indazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific biological environment .

Safety and Hazards

The safety data sheet for a similar compound, 3-Amino-4-fluoro-1H-indazole, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, and to avoid breathing dust/fume/gas/mist/vapors/spray .

将来の方向性

Indazole derivatives have attracted great attention due to their diverse biological activities, such as anti-tumor, anti-inflammatory, anti-bacterial, anti-diabetes, and anti-osteoporosis . At present, at least 43 kinds of indazole-based therapeutics have been used in clinical application or clinical trials . Therefore, the medicinal properties of indazole, including 3-Amino-4,6-difluoro-1H-indazole, will likely continue to be explored for the treatment of various pathological conditions .

特性

IUPAC Name |

4,6-difluoro-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2N3/c8-3-1-4(9)6-5(2-3)11-12-7(6)10/h1-2H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LURQUCAPVCIQML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90700188 | |

| Record name | 4,6-Difluoro-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90700188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Difluoro-1H-indazol-3-amine | |

CAS RN |

1197193-24-0 | |

| Record name | 4,6-Difluoro-1H-indazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1197193-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Difluoro-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90700188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B598958.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-methoxy-](/img/structure/B598967.png)

![2-[(4-BroMophenyl)sulfonyl]-ethanaMine HCl](/img/structure/B598969.png)